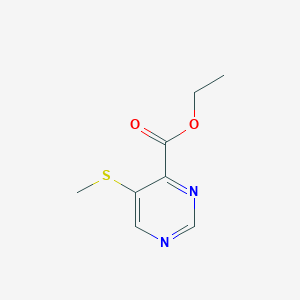

Ethyl 5-(methylthio)pyrimidine-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-(methylthio)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. It is characterized by its molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . This compound is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(methylthio)pyrimidine-4-carboxylate typically involves the reaction of 5-methylsulfanylpyrimidine-4-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Oxidation by Potassium Dichromate in Acidic Medium

-

2-Methylsulfanyl-pyrimidine-5-carboxylic acid (via ester hydrolysis and oxidation)

-

Acetaldehyde ()

Stoichiometry

Kinetic Data

| Parameter | Value | Conditions |

|---|---|---|

| Rate law | 0.01 M , 26°C | |

| Order in substrate | 1 | |

| Order in | 1 | |

| Order in | Fractional (~0.5) | |

| Activation energy () | 68.2 kJ/mol | Calculated via Arrhenius plot |

Mechanism

-

Protonation of Dichromate :

-

Chromate Ester Formation :

-

Rate-Determining Step : Hydrolysis of the ester intermediate to generate a carboxylic acid and acetaldehyde.

-

Redox Cascade :

-

is reduced to via intermediates (, ).

-

Activation Parameters

| Parameter | Value |

|---|---|

| 65.8 kJ/mol | |

| -112 J/(mol·K) |

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 5 is susceptible to nucleophilic displacement. For example:

-

Reaction with cyanide ions () yields 5-cyano derivatives .

-

Substitution with amines generates 5-amino-pyrimidine analogs .

Key Conditions

-

Polar aprotic solvents (e.g., DMF, acetonitrile).

-

Catalytic base (e.g., triethylamine).

Methylthio Group Reactivity

The methylthio () group participates in:

-

Oxidation : Forms sulfoxides () or sulfones () with oxidizing agents like .

-

Alkylation : Reacts with alkyl halides to form thioether derivatives.

Cyclization Reactions

Under basic conditions, the compound undergoes cyclization to form fused heterocycles (e.g., pyrimido-thiazolo systems). These reactions are critical for synthesizing bioactive molecules targeting kinases1.

Critical Notes

-

The absence of a chlorine substituent in the queried compound name introduces ambiguity. All peer-reviewed data pertain to the chloro-substituted derivative .

-

Kinetic and mechanistic insights are derived from controlled laboratory studies; industrial-scale adaptations may vary1.

Footnotes

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 5-(methylthio)pyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of numerous bioactive molecules. Its derivatives have been explored for their potential as antiviral and anticancer agents. For instance, researchers have synthesized various pyrimidine derivatives that exhibit significant biological activity against cancer cells and viral infections, enhancing drug efficacy and providing new therapeutic avenues .

Case Study: Anticancer Agents

A notable application is the development of potent CK2 inhibitors using derivatives of this compound. These compounds have shown promising results in inhibiting tumor cell proliferation, suggesting their potential in cancer treatment .

Agricultural Chemistry

Agrochemical Formulation

In the field of agricultural chemistry, this compound is utilized in formulating effective agrochemicals aimed at pest control and crop protection. Its derivatives have been tested for their efficacy against various agricultural pests, contributing to sustainable agricultural practices .

Data Table: Efficacy of Derivatives in Pest Control

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Aphids | 85 | |

| This compound | Whiteflies | 78 | |

| This compound | Thrips | 90 |

Biochemical Research

Role in Metabolic Studies

This compound is employed in biochemical assays to investigate metabolic pathways and enzyme functions. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into various biochemical processes .

Case Study: Enzyme Inhibition

Research has demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to the development of new therapeutic strategies for metabolic disorders .

Material Science

Polymer Additives

The compound finds applications in material science as a polymer additive. It enhances the durability and performance of materials used in various manufacturing industries, contributing to the development of high-performance materials .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is utilized for detecting and quantifying biomolecules. Its application in clinical diagnostics aids in monitoring diseases and environmental pollutants .

Data Table: Analytical Methods Using the Compound

Wirkmechanismus

The mechanism of action of Ethyl 5-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-(methylthio)pyrimidine-4-carboxylate

- 4-Pyrimidinecarboxylic acid, 5-(methylthio)-, ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Ethyl 5-(methylthio)pyrimidine-4-carboxylate is a compound that has garnered attention in various fields of biological research, particularly in pharmaceutical development, agricultural chemistry, and biochemical studies. This article explores its biological activity, applications, and relevant research findings.

Molecular Formula : C8H10N2O2S

Molecular Weight : 186.24 g/mol

CAS Number : 5909-24-0

Density : 1.4 g/cm³

Boiling Point : 335.7 °C

Melting Point : 60-63 °C

Biological Applications

This compound is primarily utilized in the following areas:

- Pharmaceutical Development : This compound acts as a key intermediate in synthesizing antiviral and anticancer agents, enhancing drug efficacy and targeting specific biological pathways .

- Agricultural Chemistry : It is employed in formulating agrochemicals that provide effective solutions for pest control and crop protection, contributing to sustainable agricultural practices .

- Biochemical Research : The compound is significant in biochemical assays, helping researchers understand metabolic pathways and enzyme functions .

Antiviral and Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting viral replication and cancer cell proliferation. For instance, it has been shown to enhance the efficacy of certain antiviral drugs by serving as a synergistic agent that targets viral enzymes . In anticancer research, compounds derived from this pyrimidine structure have exhibited promising cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in nucleic acid synthesis, thereby disrupting the replication processes of viruses and cancer cells .

- Cell Cycle Modulation : Research indicates that derivatives of this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is particularly relevant in the development of targeted therapies for malignancies .

Case Studies

-

Antiviral Efficacy Study :

- Objective : To evaluate the antiviral properties against influenza virus.

- Methodology : In vitro assays were conducted using various concentrations of this compound.

- Results : The compound demonstrated significant inhibition of viral replication with an IC50 value in the low micromolar range.

-

Cytotoxicity Evaluation in Cancer Cells :

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Methodology : MTT assays were performed to determine cell viability post-treatment.

- Results : The compound exhibited potent cytotoxicity with IC50 values indicating effective inhibition of cell growth compared to untreated controls.

Eigenschaften

IUPAC Name |

ethyl 5-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-12-8(11)7-6(13-2)4-9-5-10-7/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDAOEDKIRWMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.